Technical Guide: Structural Elucidation and Synthetic Pathway of 2,5-Dimethyl-1-phenethyl-1H-pyrrole-3-carbaldehyde
Technical Guide: Structural Elucidation and Synthetic Pathway of 2,5-Dimethyl-1-phenethyl-1H-pyrrole-3-carbaldehyde
Executive Summary & Molecular Architectonics
2,5-Dimethyl-1-phenethyl-1H-pyrrole-3-carbaldehyde represents a strategic scaffold in medicinal chemistry, particularly in the development of antimicrobial and antitubercular agents. This molecule combines a lipophilic N-phenethyl tail with a reactive formyl handle at the C3 position of the pyrrole core.
The N-phenethyl group significantly enhances membrane permeability compared to its N-methyl or N-phenyl analogs, making it a preferred intermediate for targeting Central Nervous System (CNS) receptors or intracellular bacterial pathogens like Mycobacterium tuberculosis. The C3-formyl group serves as a versatile "warhead" for further diversification, primarily via Schiff base formation (hydrazones/imines) or Knoevenagel condensations.
Physicochemical Profile (Predicted)[1][2]
| Property | Value / Description |
| Molecular Formula | C₁₅H₁₇NO |
| Molecular Weight | 227.31 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Solubility | Soluble in CHCl₃, DMSO, MeOH; Insoluble in H₂O |
| LogP (Predicted) | ~3.8 (High Lipophilicity) |
| Topological Polar Surface Area | ~22 Ų |
Retrosynthetic Analysis & Synthetic Pathway
The synthesis of this molecule follows a classic convergent strategy, utilizing the Paal-Knorr Cyclization to construct the pyrrole ring, followed by the Vilsmeier-Haack Reaction to introduce the aldehyde functionality.
Mechanistic Logic[3]
-
Paal-Knorr Cyclization: The reaction of 2,5-hexanedione with 2-phenylethanamine is thermodynamically driven by the formation of the aromatic pyrrole ring. The 1,4-diketone condenses with the primary amine to form a hemiaminal, which dehydrates to the pyrrole.
-
Vilsmeier-Haack Formylation: The 2,5-dimethyl substitution blocks the
-positions. The pyrrole ring is electron-rich, facilitating Electrophilic Aromatic Substitution (EAS) at the -position (C3). The steric bulk of the N-phenethyl group directs the formyl group to the C3 position, although C3 and C4 are chemically equivalent prior to substitution.
Diagram: Synthetic Workflow
Figure 1: Step-wise synthetic pathway from acyclic precursors to the formylated heterocycle.
Structural Characterization (Spectroscopy)[5][6]
Accurate structural assignment is critical to distinguish the product from potential regioisomers or incomplete reaction byproducts.
Nuclear Magnetic Resonance (¹H NMR) Analysis
The introduction of the aldehyde group at C3 breaks the symmetry of the 2,5-dimethylpyrrole core.
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| -CHO | 9.85 - 9.95 | Singlet (s) | 1H | Characteristic deshielded aldehyde proton. |
| Ar-H | 7.15 - 7.35 | Multiplet (m) | 5H | Phenyl ring protons (overlapping). |
| Pyrrole-H4 | 6.20 - 6.30 | Singlet (s) | 1H | The sole remaining ring proton at C4. |
| N-CH₂ | 3.90 - 4.05 | Triplet (t) | 2H | Deshielded by adjacent Nitrogen. |
| Ph-CH₂ | 2.85 - 3.00 | Triplet (t) | 2H | Benzylic protons. |
| C2-CH₃ | 2.45 - 2.55 | Singlet (s) | 3H | Methyl adjacent to the aldehyde (deshielded). |
| C5-CH₃ | 2.15 - 2.25 | Singlet (s) | 3H | Methyl distal to the aldehyde. |
Infrared Spectroscopy (FT-IR)
-
1645–1660 cm⁻¹: Strong C=O stretching vibration (conjugated aldehyde).
-
2700–2800 cm⁻¹: Fermi doublet (C-H stretch of aldehyde).
-
1500–1600 cm⁻¹: C=C aromatic skeletal vibrations.
Diagram: NMR Logic & Connectivity
Figure 2: Spectroscopic logic flow for confirming the C3-substitution pattern.
Experimental Protocols
Protocol A: Synthesis of Intermediate (Paal-Knorr)
Objective: Synthesis of 1-phenethyl-2,5-dimethylpyrrole.
-
Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and reflux condenser.
-
Reagents: Combine 2,5-hexanedione (11.4 g, 100 mmol) and 2-phenylethanamine (12.1 g, 100 mmol) in Toluene (100 mL). Add catalytic p-toluenesulfonic acid (PTSA, 0.1 g).
-
Reaction: Reflux the mixture for 3–5 hours. Monitor water collection in the Dean-Stark trap.
-
Workup: Cool to room temperature. Wash the organic layer with 5% HCl (to remove unreacted amine), then saturated NaHCO₃, and finally Brine.
-
Isolation: Dry over MgSO₄ and concentrate under reduced pressure. The product is usually an oil that may solidify upon standing.
-
Validation Point: TLC (Hexane:EtOAc 9:1) should show a single non-polar spot compared to starting materials.
-
Protocol B: Vilsmeier-Haack Formylation
Objective: Conversion to 2,5-Dimethyl-1-phenethyl-1H-pyrrole-3-carbaldehyde.
-
Vilsmeier Reagent Preparation: In a dried flask under Argon, cool DMF (3.65 g, 50 mmol) to 0°C. Dropwise add POCl₃ (7.65 g, 50 mmol). Stir for 30 mins until the salt precipitates/solidifies.
-
Addition: Dissolve the Intermediate Pyrrole (from Protocol A, ~40 mmol) in DMF (10 mL) and add dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Allow the mixture to warm to room temperature, then heat to 60–70°C for 2 hours.
-
Hydrolysis: Pour the reaction mixture onto crushed ice (200 g) containing Sodium Acetate (10 g) to buffer the hydrolysis. Stir vigorously for 1 hour. The iminium salt hydrolyzes to the aldehyde.[1][2][3]
-
Purification: The product will precipitate as a solid. Filter, wash with copious water, and recrystallize from Ethanol/Water.
-
Validation Point: Appearance of the aldehyde peak in ¹H NMR at ~9.9 ppm confirms success.
-
Reactivity & Applications
The C3-aldehyde is the primary site for derivatization.
-
Schiff Base Formation: Reaction with hydrazides (e.g., isoniazid) yields acylhydrazones, which are potent iron-chelators and antitubercular agents.
-
Knoevenagel Condensation: Reaction with malononitrile yields cyanovinyl pyrroles, often used in optoelectronics or as Michael acceptors in drug design.
References
-
Paal-Knorr Synthesis Mechanism
-
Vilsmeier-Haack Reaction on Pyrroles
-
Biological Activity of Pyrrole-3-carbaldehydes
- Title: Synthesis and Biological Evaluation of Some Novel Pyrrole Deriv
- Source: Research Journal of Pharmacy and Technology.
-
URL:[Link]
-
Spectral Data Comparison (N-Phenyl Analog)
Sources
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. CompTox Chemicals Dashboard [comptox.epa.gov]
- 6. 83-18-1|2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 7. 2,5-Dimethyl-1-phenyl-1H-pyrrole-3-carbaldehyde [cymitquimica.com]
- 8. 1H-Pyrrole-3-carboxaldehyde, 2,5-dimethyl-1-phenyl- | SIELC Technologies [sielc.com]
- 9. 1-(2-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | Sigma-Aldrich [sigmaaldrich.com]
